![molecular formula C24H18N2O2 B10844096 4-Biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline](/img/no-structure.png)
4-Biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with appropriate aldehydes or ketones under acidic conditions to form the quinazoline ring . The introduction of biphenyl and ethynyl groups can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved include the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dimethoxy-2,4-quinazolinedione: Known for its anticancer and anti-inflammatory properties.
4-anilino-6,7-dimethoxyquinazoline: Investigated for its anti-angiogenic effects and potential as an anticancer agent.
Uniqueness
Its ability to inhibit multiple tyrosine kinases makes it a promising candidate for targeted cancer therapies .
Eigenschaften
Molekularformel |
C24H18N2O2 |
---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-[2-(2-phenylphenyl)ethynyl]quinazoline |
InChI |
InChI=1S/C24H18N2O2/c1-27-23-14-20-21(25-16-26-22(20)15-24(23)28-2)13-12-18-10-6-7-11-19(18)17-8-4-3-5-9-17/h3-11,14-16H,1-2H3 |
InChI-Schlüssel |
ZUBUFJOEYHKFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C#CC3=CC=CC=C3C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.